molecular formula C16H15BrFNO B5880850 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B5880850
M. Wt: 336.20 g/mol
InChI Key: VNRGTRXMVRTLQO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylacetic acid and 4-fluorophenylethylamine.

    Amidation Reaction: The 4-bromophenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide
  • 2-(4-bromophenyl)-N-[2-(4-methylphenyl)ethyl]acetamide

Uniqueness

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c17-14-5-1-13(2-6-14)11-16(20)19-10-9-12-3-7-15(18)8-4-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRGTRXMVRTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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